Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate
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Overview
Description
Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate typically involves the nitration of benzothiophene followed by esterification. One common method involves the nitration of benzothiophene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The resulting 2-nitrobenzothiophene is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the nitration step and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Methyl 2-(2-amino-1-benzothiophen-3-yl)acetate.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Ester Hydrolysis: 2-(2-nitro-1-benzothiophen-3-yl)acetic acid.
Scientific Research Applications
Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene moiety can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzothiophene: Lacks the ester group but shares the nitrobenzothiophene core.
Methyl 2-(1-benzothiophen-3-yl)acetate: Lacks the nitro group but has a similar ester structure.
Methyl 2-(2-amino-1-benzothiophen-3-yl)acetate: The amino analog of the compound.
Uniqueness
Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which confer specific reactivity and potential biological activity. The combination of these groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
CAS No. |
5453-73-6 |
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Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate |
InChI |
InChI=1S/C11H9NO4S/c1-16-10(13)6-8-7-4-2-3-5-9(7)17-11(8)12(14)15/h2-5H,6H2,1H3 |
InChI Key |
RGCSWPDRANEJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(SC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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